molecular formula C21H21N3O3 B2881560 N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 898454-16-5

N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B2881560
CAS No.: 898454-16-5
M. Wt: 363.417
InChI Key: MJXKRHFFQRZMQE-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide have been synthesized and tested for their antimicrobial properties. For instance, novel phthalazinone derivatives have demonstrated good antibacterial activities, suggesting potential applications in addressing microbial infections (Fatehia & K. Mohamed, 2010).

Cardiovascular Therapeutic Activities

Benzopyran-based compounds, related to the chemical structure of interest, have been explored for their potential as potassium-channel openers with cardiovascular therapeutic activities. This indicates a possible research direction for the cardiovascular benefits of similar compounds (T. Yoon, S. Yoo, & W. Shin, 1998).

Antioxidant Studies

Research on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has highlighted their moderate to significant radical scavenging activity, underscoring the potential of similar compounds in antioxidant applications (Matloob Ahmad et al., 2012).

Anti-inflammatory Evaluation

A two-step multicomponent synthetic approach led to the identification of peptidic pyrazinones with significant anti-inflammatory capacity in an in vivo murine model. This research direction is promising for the development of novel anti-inflammatory compounds (Eduardo Hernández-Vázquez et al., 2018).

Biodistribution Studies for PET Ligands

Studies on compounds structurally related to N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide have explored their potential as positron emission tomography (PET) ligands for investigating neurokinin(1) (NK1) receptors. This highlights the compound's potential application in neuroimaging and neuropharmacology (M. V. D. Mey et al., 2005).

Properties

IUPAC Name

N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-7-6-10-18(16(15)2)24-12-11-23(20(26)21(24)27)14-19(25)22-13-17-8-4-3-5-9-17/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXKRHFFQRZMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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